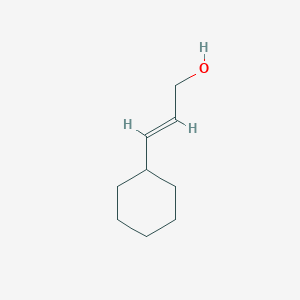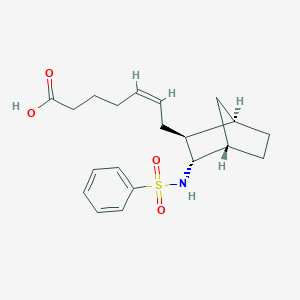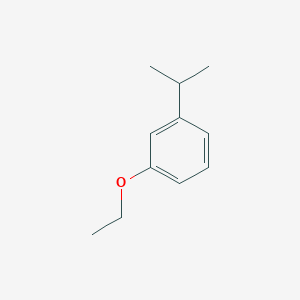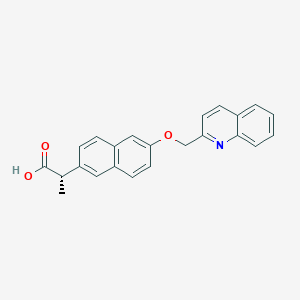
(E)-3-Cyclohexyl-2-propen-1-ol
Vue d'ensemble
Description
(E)-3-Cyclohexyl-2-propen-1-ol, also known as CHPO, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CHPO is a colorless liquid with a boiling point of 225°C and a molecular weight of 162.25 g/mol.
Applications De Recherche Scientifique
Self-Chemical Ionization Mass Spectrometry : A study developed a self-chemical ionization method in quadrupole mass spectrometry for compounds including analogues of (E)-2-iod-3-(phenylsulfinyl)-2-propen-1-ol, which provided more information than electron impact ionization, particularly in the high mass area (Zhang, Guo, Wei, & Ma, 2010).
Antimycobacterial Activity : Another study synthesized a series of compounds, including 3-cyclohexyl-substituted analogues, to evaluate their antimycobacterial activity. This research provided insights into structure-activity relationships relevant to treating Mycobacterium tuberculosis (Sanna, Carta, Gherardini, Esmail, & Rahbar Nikookar, 2002).
Synthesis Techniques and Applications : A study on the regio- and stereoselective homocoupling of gamma-arylated tert-propargyl alcohols, including derivatives of 3-cyclohexyl-2-propyn-1-ols, demonstrated a new method to produce fluorescent dihydrofuran derivatives (Funayama, Satoh, & Miura, 2005).
Role in Chemical Synthesis : The compound has been used in various chemical syntheses, such as the preparation of hexahydroindenones through a Diels–Alder cycloaddition and Nazarov cyclization sequence of triene alcohols, showing its utility in complex organic synthesis processes (Wada, Fujiwara, Kanemasa, & Tsuge, 1987).
Catalysis and Chemical Reactions : Research has also focused on the mechanism of metathesis homodimerization of terminal olefins catalyzed by chelated ruthenium complexes, involving compounds like 3-cyclohexyl-1-propenes. This study contributes to understanding the mechanisms and selectivity in catalyzed olefin reactions (Dang, Wang, & Wang, 2012).
Biological Effects : A study investigating the effects of 3-Phenyl-2-Propene-1-ol on prostaglandin E2 release from rat cerebral endothelial cells found that it significantly decreases IL-1beta-induced PGE(2) release, suggesting potential therapeutic applications in reducing fever (Guo, Huo, Zhao, Liu, Li, Guo, & Jiang, 2006).
Propriétés
IUPAC Name |
(E)-3-cyclohexylprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-8-4-7-9-5-2-1-3-6-9/h4,7,9-10H,1-3,5-6,8H2/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSIYNNFGTVYJU-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione](/img/structure/B54934.png)






